Fgfr-IN-6

Click Chemistry Bioconjugation PROTAC

Standard FGFR inhibitors lack a conjugation handle, limiting their utility in PROTAC design and target-engagement studies. FGFR-IN-6 (Compound 5) solves this by integrating an alkyne moiety for CuAAC click chemistry, enabling direct bioconjugation without custom synthesis. • FGFR2 antiproliferative IC50: 0.5-5 nM (BaF3-Tel-FGFR2WT & mutants) • Click-chemistry compatible for fluorescent/biotin labeling & E3 ligase conjugation • Supplied as >98% pure powder; ambient-temperature shipping reduces logistical burden

Molecular Formula C23H22N6O3
Molecular Weight 430.5 g/mol
Cat. No. B12415948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-6
Molecular FormulaC23H22N6O3
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N
InChIInChI=1S/C23H22N6O3/c1-2-19(30)28-10-9-15(12-28)29-21(24)20(22(25)31)16(27-29)7-3-13-4-8-18-17(11-13)26-23(32-18)14-5-6-14/h2,4,8,11,14-15H,1,5-6,9-10,12,24H2,(H2,25,31)/t15-/m0/s1
InChIKeyNBNVYDZWWWPDRF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR-IN-6: A Click-Chemistry FGFR Inhibitor


FGFR-IN-6 (Compound 5, CAS 2762955-18-8) is a small-molecule inhibitor targeting fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases implicated in oncogenesis . Characterized by a molecular weight of 430.46 Da and the formula C23H22N6O3 , this compound distinguishes itself from conventional FGFR inhibitors through the incorporation of an alkyne functional group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or PROTAC development . This dual functionality—kinase inhibition and click-chemistry compatibility—positions FGFR-IN-6 as a versatile tool for both mechanistic studies and chemical biology applications.

FGFR-IN-6: Irreplaceable Click Handle


Pan-FGFR inhibitors such as Erdafitinib, Pemigatinib, and Infigratinib, while clinically validated for FGFR-driven cancers, lack the alkyne functional group present in FGFR-IN-6 . This structural distinction is non-negotiable for studies requiring site-specific conjugation, targeted protein degradation, or bioorthogonal labeling. Moreover, FGFR-IN-6 demonstrates potent antiproliferative activity in FGFR2-driven cellular models (IC50 0.5–5 nM) , a range comparable to leading FGFR2 inhibitors but with the added benefit of a conjugation handle. Simply substituting with a non-alkyne-containing inhibitor would compromise experimental designs reliant on click chemistry, necessitating the use of FGFR-IN-6 or custom-synthesized analogs.

FGFR-IN-6 Differentiation Evidence


Alkyne Handle for Click Chemistry

FGFR-IN-6 contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . In contrast, the clinically advanced pan-FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib lack this functional group, rendering them unsuitable for click-chemistry-based applications without additional synthetic modification .

Click Chemistry Bioconjugation PROTAC Chemical Biology

Potent FGFR2 Antiproliferative Activity

FGFR-IN-6 demonstrates antiproliferative activity with IC50 values ranging from 0.5 to 5 nM against BaF3-Tel-FGFR2WT and various mutant FGFR2 cell lines . For comparison, the clinically approved FGFR2 inhibitor Pemigatinib exhibits an IC50 of 0.5 nM against FGFR2 in enzymatic assays , while Infigratinib shows an IC50 of 1.4 nM . Though assay formats differ (cell-based vs. enzymatic), the nanomolar potency of FGFR-IN-6 is comparable to that of these reference inhibitors, positioning it as a highly effective tool compound for FGFR2-dependent cellular studies.

FGFR2 Cancer Cell Proliferation Kinase Inhibitor

Activity Across FGFR2 Mutants

FGFR-IN-6 demonstrates antiproliferative activity not only against wild-type FGFR2-driven BaF3 cells but also across a panel of various mutant FGFR2 cell lines, with IC50 values consistently within the 0.5–5 nM range . While specific mutant identities are not disclosed in the vendor datasheet, this broad activity profile implies potential efficacy against certain acquired resistance mutations that compromise the activity of some clinical FGFR inhibitors .

FGFR2 Mutation Drug Resistance Gatekeeper Mutations

FGFR-IN-6 Key Applications


FGFR-Targeted PROTAC Development

FGFR-IN-6's alkyne group enables facile conjugation to E3 ligase ligands via CuAAC, streamlining the synthesis of PROTAC molecules designed to degrade FGFR kinases . This bypasses the need for de novo synthesis of bifunctional molecules, accelerating hit-to-lead campaigns in targeted protein degradation.

Target Engagement and Localization

The alkyne handle permits post-treatment labeling with fluorescent or biotin azides, allowing researchers to confirm FGFR binding and visualize subcellular distribution in live cells . This is particularly valuable for validating mechanism of action and assessing inhibitor uptake in heterogeneous tumor models.

FGFR2-Dependent Cancer Cell Profiling

With IC50 values of 0.5–5 nM against FGFR2-driven BaF3 cells and mutants , FGFR-IN-6 serves as a potent tool compound for assessing FGFR2 dependency in cancer cell panels. Its cellular potency rivals that of clinical-stage FGFR2 inhibitors, making it suitable for in vitro target validation prior to more resource-intensive in vivo studies.

Kinase Selectivity Profiling Probes

The combination of FGFR inhibition and click-chemistry compatibility positions FGFR-IN-6 as a valuable probe for chemoproteomic studies aimed at mapping FGFR interactomes or identifying off-target kinases through affinity-based pull-down experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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